molecular formula C16H27N3O4 B13191946 tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

Cat. No.: B13191946
M. Wt: 325.40 g/mol
InChI Key: GRNIVZDKSOAUSV-UHFFFAOYSA-N
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Description

This compound features a piperidine core modified with a hydroxyl group at the 3-position and a 3-propyl-1,2,4-oxadiazole moiety attached via a methyl group. The tert-butyl carbamate (Boc) group at the 1-position acts as a protective group, enhancing stability during synthesis. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for metabolic stability and bioisosteric properties, making this compound relevant in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C16H27N3O4

Molecular Weight

325.40 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C16H27N3O4/c1-5-7-12-17-13(23-18-12)10-16(21)8-6-9-19(11-16)14(20)22-15(2,3)4/h21H,5-11H2,1-4H3

InChI Key

GRNIVZDKSOAUSV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CCCN(C2)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthesis of Piperidine Intermediate

The starting point is often the preparation of tert-butyl 3-hydroxy-4-substituted piperidine-1-carboxylates. For example, tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate can be synthesized and used as a key intermediate. This compound is prepared by:

  • Protecting the piperidine nitrogen with a tert-butyl carbamate (Boc) group.
  • Introducing a hydroxypropyl substituent at the 4-position of the piperidine ring.

The reaction typically involves purification steps such as washing with saturated aqueous sodium bicarbonate, water, and brine, drying over magnesium sulfate, filtration, and solvent evaporation. The crude product is then purified by column chromatography using ethyl acetate and heptane mixtures as eluents, yielding a yellow oil or solid intermediate.

Formation of the 1,2,4-Oxadiazole Ring with Propyl Substitution

The 1,2,4-oxadiazole ring bearing a propyl group at the 5-position is introduced via a cyclization reaction involving amidoxime or hydroxylamine derivatives with carboxylic acid or acid chloride precursors. For instance, N-hydroxy-4-(3-hydroxypropyl)piperidine-1-carboxamidine can be reacted with butyric acid under conditions similar to those used in related preparations to form the 1,2,4-oxadiazole ring system with a propyl substituent.

Coupling of Piperidine and Oxadiazole Moieties

The coupling step involves linking the piperidine ring bearing the hydroxy group with the 1,2,4-oxadiazole moiety through a methylene bridge at the 3-position of the piperidine. This is achieved by:

  • Alkylation or nucleophilic substitution reactions using appropriate halomethyl derivatives of the oxadiazole.
  • Maintaining the Boc protection on the nitrogen atom to prevent side reactions.

The reaction conditions include refluxing in toluene or other suitable solvents, followed by chromatographic purification to isolate the target compound with high purity.

Step Reactants Conditions Yield Notes
1 N-Boc-piperidine derivative + hydroxypropyl substituent Purification by washing and column chromatography - Formation of tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate intermediate
2 N-hydroxy-piperidine carboxamidine + butyric acid Cyclization to form 1,2,4-oxadiazole ring - Formation of 3-[1-(5-propyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]propan-1-ol intermediate
3 Piperidine intermediate + oxadiazole derivative Reflux in toluene, column chromatography - Final coupling to tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate

The final compound and intermediates are characterized by:

  • Mass spectrometry (ES+) confirming molecular ion peaks, e.g., m/z = 254.1 [M+H]+ for intermediates.
  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical environment of protons and carbons in the molecule.
  • Purity assessment by chromatographic techniques such as flash column chromatography.
  • The use of tert-butyl carbamate (Boc) as a protecting group is critical for the selective functionalization of the piperidine nitrogen.
  • Reactions are typically performed under inert atmosphere (nitrogen) to prevent oxidation or moisture interference.
  • Temperature control (e.g., cooling to -78 °C with dry ice-acetone bath) is employed in some steps to improve selectivity and yield.
  • Purification steps often involve silica gel column chromatography with gradient elution using ethyl acetate and heptane or dichloromethane mixtures.

The preparation of this compound is accomplished through a multi-step synthetic route involving:

  • Synthesis of Boc-protected hydroxy-substituted piperidine intermediates.
  • Construction of the 1,2,4-oxadiazole ring with a propyl substituent.
  • Coupling of these fragments under reflux conditions followed by chromatographic purification.

This methodology is supported by patent literature and peer-reviewed synthetic protocols, ensuring reproducibility and high purity of the final compound.

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to yield corresponding amines.

    Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like PCC, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. Major products formed from these reactions include ketones, amines, and substituted esters.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of oxadiazole-containing compounds with biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity to these targets, while the hydroxy and ester groups may influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound is compared to two closely related analogs:

tert-Butyl 3-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carbonyl}piperidine-1-carboxylate (CAS 1705938-85-7)

  • Substituents : Cyclopropyl group on the oxadiazole ring.
  • Additional Features : A second piperidine ring linked via a carbonyl group.
  • Molecular Formula : C₂₂H₃₄N₄O₄ (MW: 418.53 g/mol) .

tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate (CAS 1705438-53-4)

  • Substituents : Cyclopropyl group on the oxadiazole ring.
  • Key Difference : Lacks the hydroxyl group and additional piperidine-carbonyl moiety.
  • Molecular Formula : C₁₆H₂₅N₃O₃ (MW: 307.39 g/mol) .
Structural Comparison Table
Feature Target Compound CAS 1705938-85-7 CAS 1705438-53-4
Oxadiazole Substituent 3-Propyl 3-Cyclopropyl 3-Cyclopropyl
Piperidine Modifications 3-Hydroxy Carbonyl-linked second piperidine None
Boc Group Present Present Present
Molecular Weight ~337 g/mol* 418.53 g/mol 307.39 g/mol

*Estimated based on structural similarity to CAS 1705438-53-4, with adjustments for propyl and hydroxyl groups.

Implications of Structural Variations

Substituent Effects: The 3-propyl group in the target compound introduces a linear alkyl chain, increasing hydrophobicity and flexibility compared to the cyclopropyl group in analogs. Cyclopropyl’s strained ring may enhance metabolic stability and steric hindrance .

Functional Group Additions :

  • The carbonyl-linked piperidine in CAS 1705938-85-7 adds rigidity and hydrogen-bonding capacity, which could influence binding affinity in biological targets .

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